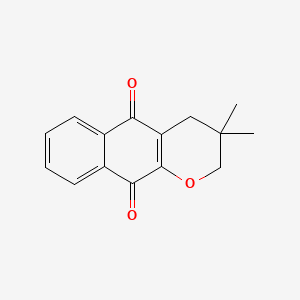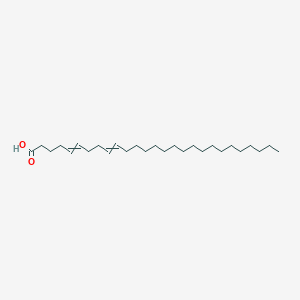
Heptacosa-5,9-dienoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heptacosa-5,9-dienoic acid is a very long-chain fatty acid with the molecular formula C27H50O2 It is characterized by the presence of two double bonds located at the 5th and 9th positions of the heptacosane chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Heptacosa-5,9-dienoic acid can be synthesized through various methods, including the elongation of shorter fatty acids and the introduction of double bonds at specific positions. One common method involves the use of palladium-catalyzed cross-coupling reactions to introduce the double bonds. The reaction conditions typically include the use of palladium catalysts, ligands, and appropriate solvents under controlled temperatures and pressures.
Industrial Production Methods: In industrial settings, this compound can be produced through the hydrogenation of natural oils followed by selective dehydrogenation to introduce the double bonds. This process often involves the use of metal catalysts and high-pressure hydrogenation reactors.
Analyse Chemischer Reaktionen
Types of Reactions: Heptacosa-5,9-dienoic acid undergoes various chemical reactions, including:
Oxidation: The double bonds can be oxidized to form epoxides or hydroxylated products.
Reduction: The double bonds can be reduced to form saturated heptacosanoic acid.
Substitution: The carboxylic acid group can undergo esterification or amidation reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Alcohols or amines in the presence of acid catalysts for esterification or amidation.
Major Products:
Oxidation: Epoxides, diols, or hydroxylated fatty acids.
Reduction: Heptacosanoic acid.
Substitution: Esters or amides of this compound.
Wissenschaftliche Forschungsanwendungen
Heptacosa-5,9-dienoic acid has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of complex molecules and polymers.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the production of lubricants, surfactants, and bio-based materials.
Wirkmechanismus
The mechanism of action of heptacosa-5,9-dienoic acid involves its interaction with cellular membranes and enzymes. The double bonds in the fatty acid chain allow it to integrate into lipid bilayers, affecting membrane fluidity and function. Additionally, it can act as a ligand for specific enzymes, modulating their activity and influencing metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Heptacosa-5,9-dienoic acid can be compared with other long-chain fatty acids such as:
Heptacosanoic acid: A saturated fatty acid with no double bonds.
Eicosapentaenoic acid: A polyunsaturated fatty acid with five double bonds.
Docosahexaenoic acid: A polyunsaturated fatty acid with six double bonds.
Uniqueness: this compound is unique due to its specific double bond positions and long carbon chain, which confer distinct physical and chemical properties compared to other fatty acids.
Eigenschaften
CAS-Nummer |
129596-73-2 |
|---|---|
Molekularformel |
C27H50O2 |
Molekulargewicht |
406.7 g/mol |
IUPAC-Name |
heptacosa-5,9-dienoic acid |
InChI |
InChI=1S/C27H50O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27(28)29/h18-19,22-23H,2-17,20-21,24-26H2,1H3,(H,28,29) |
InChI-Schlüssel |
QHCUSXRHMXVISV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC=CCCC=CCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![L-Proline, 1-[(2S)-2,6-bis[[(phenylmethoxy)carbonyl]amino]hexyl]-](/img/structure/B14270270.png)

![(1E)-1-{[2-(Diaminomethyl)phenyl]imino}propan-2-one](/img/structure/B14270279.png)
![benzyl (2S)-2-[[(2S,6R)-2,6-dimethylpiperidine-1-carbonyl]amino]-4,4-dimethylpentanoate](/img/structure/B14270287.png)
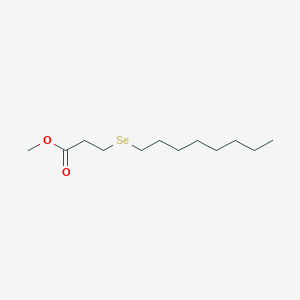
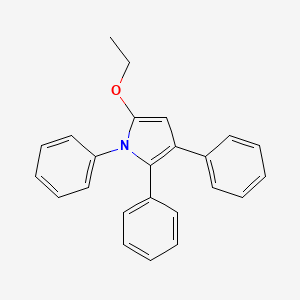

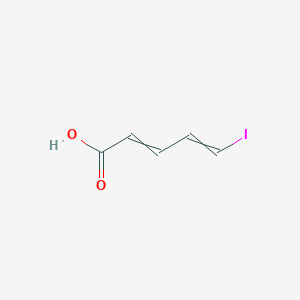
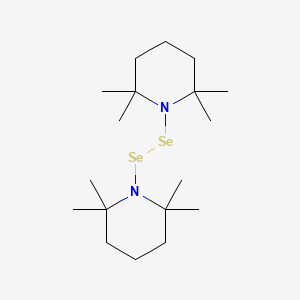
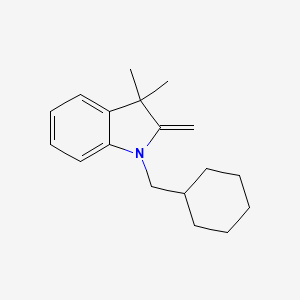
![Phenol, 2-[3-hydroxy-4-(2-propenyl)phenoxy]-5-(2-propenyl)-](/img/structure/B14270333.png)
![N~1~,N~2~-Bis[2,6-di(propan-2-yl)phenyl]ethanediamide](/img/structure/B14270338.png)
